molecular formula C11H12FNO4S2 B14216498 (3R)-4-(2-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid CAS No. 821800-11-7

(3R)-4-(2-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid

Cat. No.: B14216498
CAS No.: 821800-11-7
M. Wt: 305.4 g/mol
InChI Key: FSSMVAYAJYAYMA-VIFPVBQESA-N
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Description

(3R)-4-(2-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid is a complex organic compound that features a thiomorpholine ring substituted with a fluorobenzene sulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-(2-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the thiomorpholine ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the sulfonylation and carboxylation reactions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-(2-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The fluorobenzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorobenzene ring.

Scientific Research Applications

(3R)-4-(2-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-4-(2-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorobenzene ring may also interact with hydrophobic pockets in enzymes, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-4-(2-Fluorobenzene-1-sulfonyl)thiomorpholine-3-carboxylic acid is unique due to its combination of a thiomorpholine ring, a fluorobenzene sulfonyl group, and a carboxylic acid group

Properties

CAS No.

821800-11-7

Molecular Formula

C11H12FNO4S2

Molecular Weight

305.4 g/mol

IUPAC Name

(3R)-4-(2-fluorophenyl)sulfonylthiomorpholine-3-carboxylic acid

InChI

InChI=1S/C11H12FNO4S2/c12-8-3-1-2-4-10(8)19(16,17)13-5-6-18-7-9(13)11(14)15/h1-4,9H,5-7H2,(H,14,15)/t9-/m0/s1

InChI Key

FSSMVAYAJYAYMA-VIFPVBQESA-N

Isomeric SMILES

C1CSC[C@H](N1S(=O)(=O)C2=CC=CC=C2F)C(=O)O

Canonical SMILES

C1CSCC(N1S(=O)(=O)C2=CC=CC=C2F)C(=O)O

Origin of Product

United States

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